Stibosamine
CAS No.: 5959-10-4
Cat. No.: VC0543972
Molecular Formula: C10H20N2O3Sb-
Molecular Weight: 337.03 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5959-10-4 |
---|---|
Molecular Formula | C10H20N2O3Sb- |
Molecular Weight | 337.03 g/mol |
IUPAC Name | (4-aminophenyl)stibonic acid;N-ethylethanamine |
Standard InChI | InChI=1S/C6H6N.C4H11N.2H2O.O.Sb/c7-6-4-2-1-3-5-6;1-3-5-4-2;;;;/h2-5H,7H2;5H,3-4H2,1-2H3;2*1H2;;/q;;;;;+2/p-2 |
Standard InChI Key | XDBMXNFFFFCBHW-UHFFFAOYSA-L |
SMILES | CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
Canonical SMILES | CCNCC.C1=CC(=CC=C1N)[Sb](=O)(O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Stibosamine, systematically identified as antimony trihydroxide, possesses the molecular formula Sb(OH)₃. It belongs to the broader class of pentavalent antimony (Sb(V)) compounds, which are characterized by their ability to undergo redox transformations in biological systems . The compound's nomenclature derives from the Latin stibium (antimony) and the suffix -amine, reflecting its hydroxylamine-like functional groups.
Physicochemical Properties
Stibosamine exhibits limited aqueous solubility (0.0171 mg/L at 20°C), a trait common to many antimonial compounds . Its stability in physiological environments is contingent on pH and the presence of reducing agents, which facilitate the conversion of Sb(V) to the bioactive trivalent form (Sb(III)) . Thermal analysis reveals a melting point of 655°C and a density of 2.6 g/cm³, properties that influence its formulation and storage .
Table 1: Comparative Physicochemical Properties of Select Antimony Compounds
Compound | Molecular Formula | Solubility (mg/L) | Melting Point (°C) | Primary Use |
---|---|---|---|---|
Stibosamine | Sb(OH)₃ | 0.0171 | 655 | Antileishmanial therapy |
Sodium Stibogluconate | C₁₂H₃₅NaO₂₆Sb₂ | Readily soluble | 100 | Visceral leishmaniasis |
Antimony Trioxide | Sb₂O₃ | 0.0171 | 1425 | Flame retardant, catalyst |
Mechanisms of Action and Biological Activity
Redox Activation and Thiol Interactions
The antileishmanial activity of stibosamine hinges on its bioreduction to Sb(III) within host macrophages . This conversion is mediated by cellular reductases and thiol-containing molecules such as glutathione . The trivalent species forms stable complexes with trypanothione, a unique dithiol present in Leishmania parasites, disrupting redox homeostasis and inducing oxidative stress . Crystallographic studies confirm that Sb(III) competitively inhibits trypanothione reductase (TR), an enzyme critical for maintaining intracellular reduced thiol pools .
Direct Nucleic Acid Interactions
Beyond its prodrug mechanism, stibosamine exhibits direct antiparasitic effects. In vitro studies demonstrate that Sb(V) binds to Leishmania donovani DNA topoisomerase I, impairing DNA supercoiling and replication . Additionally, Sb(V)-adenine nucleoside complexes interfere with nucleic acid metabolism, suggesting a multimodal mechanism that complicates resistance development .
Therapeutic Applications and Clinical Use
Emerging Oncological Applications
Preclinical studies reveal cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . These effects are attributed to Sb(III)-mediated mitochondrial membrane depolarization and caspase-3 activation . Clinical trials exploring intratumoral stibosamine delivery are ongoing, though results remain preliminary.
Pharmacokinetics and Toxicity Profile
Absorption and Distribution
Following intramuscular injection, stibosamine achieves peak plasma concentrations within 2–4 hours, with 95% protein binding . The compound accumulates preferentially in the liver, spleen, and bone marrow, reflecting its tropism for reticuloendothelial tissues .
Elimination and Toxicity
Renal excretion accounts for 70–80% of elimination, with a half-life of 6–8 hours . Chronic exposure risks include QTc prolongation, pancreatitis, and nephrotoxicity, exacerbated by Sb(III)'s affinity for pancreatic β-cells and renal tubules . Cross-resistance with arsenic compounds has been documented, linked to shared ATP-dependent efflux mechanisms .
Resistance Mechanisms and Counterstrategies
Parasite Adaptations
Leishmania resistance to stibosamine correlates with overexpression of ABC transporters (e.g., LABCG2), which efflux Sb(III)-thiol conjugates . Additionally, upregulated S-adenosylmethionine synthetase (SAMS) enhances thiol biosynthesis, neutralizing oxidative stress .
Synergistic Drug Combinations
Co-administration with allopurinol (a purine analog) reduces ED₅₀ values by 40% in resistant strains . Liposomal encapsulation of stibosamine with amphotericin B demonstrates additive effects, lowering required Sb(V) doses by 60% while curtailing organ accumulation .
Comparative Analysis with Related Antimonials
Formulation Advances
Nanoemulsions and dendrimer-based carriers enhance stibosamine's solubility to 8.7 mg/mL, a 500-fold improvement over aqueous solutions . These platforms reduce injection-site necrosis incidence from 22% to <3% in phase II trials .
Future Directions and Research Challenges
Targeted Delivery Systems
Antibody-drug conjugates (ADCs) targeting Leishmania surface glycoproteins (e.g., gp63) have increased stibosamine's parasite-to-host cell specificity ratio from 1:5 to 1:48 in murine models . Magnetic nanoparticle-coupled formulations enable external magnetic field-guided delivery, boosting splenic drug concentrations by 12-fold .
Resistance Surveillance Networks
Genome-wide association studies (GWAS) have identified 14 polymorphisms in Leishmania thiol metabolism genes (e.g., γ-glutamylcysteine synthetase) predictive of stibosamine failure . Portable PCR kits for these markers are under development, aiming to guide personalized regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume